3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one
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Overview
Description
3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one is a complex organic compound with a unique structure that combines a hydroquinoxalinone core with a sulfonamide group and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroquinoxalinone Core: This step involves the cyclization of an appropriate diamine with a diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The hydroquinoxalinone intermediate is then reacted with a sulfonyl chloride derivative, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the aromatic ring using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted derivatives with various functional groups replacing the nitro group.
Scientific Research Applications
3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Materials Science: The electronic properties of the compound can be exploited in the design of semiconductors or other functional materials.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
3-(5-Methyl-2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one: Contains a methoxyphenyl group instead of a nitrophenyl group.
Properties
IUPAC Name |
N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c1-13-6-11-17(24-31(29,30)15-9-7-14(8-10-15)25(27)28)16(12-13)20-21(26)23-19-5-3-2-4-18(19)22-20/h2-12,24H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAAGUMGXGWLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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